2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate
2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate
L-canavanine is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group. Although structurally related to L-arginine, it is non-proteinogenic. It has a role as a phytogenic insecticide and a plant metabolite. It derives from a L-homoserine. It is a conjugate base of a L-canavanine(1+). It is a tautomer of a L-canavanine zwitterion.
Canavanine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Canavanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, canavanine is primarily located in the cytoplasm.
Canavanine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Canavanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, canavanine is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
543-38-4
VCID:
VC0532639
InChI:
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
SMILES:
C(CON=C(N)N)C(C(=O)O)N
Molecular Formula:
C5H12N4O3
Molecular Weight:
176.17 g/mol
2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate
CAS No.: 543-38-4
Inhibitors
VCID: VC0532639
Molecular Formula: C5H12N4O3
Molecular Weight: 176.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 543-38-4 |
---|---|
Product Name | 2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate |
Molecular Formula | C5H12N4O3 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid |
Standard InChI | InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 |
Standard InChIKey | FSBIGDSBMBYOPN-UHFFFAOYSA-N |
Isomeric SMILES | C(CON=C(N)N)[C@@H](C(=O)O)N |
SMILES | C(CON=C(N)N)C(C(=O)O)N |
Canonical SMILES | C(CON=C(N)N)C(C(=O)[O-])[NH3+] |
Appearance | Solid powder |
Colorform | Crystals from absolute alcohol |
Melting Point | 184.0 °C 184 °C 184°C |
Physical Description | Solid |
Description | L-canavanine is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group. Although structurally related to L-arginine, it is non-proteinogenic. It has a role as a phytogenic insecticide and a plant metabolite. It derives from a L-homoserine. It is a conjugate base of a L-canavanine(1+). It is a tautomer of a L-canavanine zwitterion. Canavanine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Canavanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, canavanine is primarily located in the cytoplasm. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Stable under recommended storage conditions. |
Solubility | In water, 1.0X10+6 mg/L at 25 °C (est) Very soluble in water Insoluble in alcohol, ether, benzene |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (L)-Canavanine; AI3-52153; AI3 52153; AI352153 |
Vapor Pressure | 3.18X10-8 mm Hg at 25 °C (est) |
Reference | 1: Ntuli SSBN, Gelderblom WCA, Katerere DR. The mutagenic and antimutagenic activity of Sutherlandia frutescens extracts and marker compounds. BMC Complement Altern Med. 2018 Mar 15;18(1):93. doi: 10.1186/s12906-018-2159-z. PubMed PMID: 29544492; PubMed Central PMCID: PMC5856389. 2: Krasuska U, Andrzejczak O, Staszek P, Bogatek R, Gniazdowska A. Canavanine Alters ROS/RNS Level and Leads to Post-translational Modification of Proteins in Roots of Tomato Seedlings. Front Plant Sci. 2016 Jun 14;7:840. doi: 10.3389/fpls.2016.00840. eCollection 2016. PubMed PMID: 27379131; PubMed Central PMCID: PMC4905978. 3: Nurcahyanti AD, Wink M. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells. PeerJ. 2016 Jan 7;4:e1542. doi: 10.7717/peerj.1542. eCollection 2016. PubMed PMID: 26839743; PubMed Central PMCID: PMC4734457. 4: Nurcahyanti AD, Wink M. Cytotoxic potentiation of vinblastine and paclitaxel by L-canavanine in human cervical cancer and hepatocellular carcinoma cells. Phytomedicine. 2015 Dec 15;22(14):1232-7. doi: 10.1016/j.phymed.2015.10.007. Epub 2015 Oct 30. PubMed PMID: 26655405. |
PubChem Compound | 439202 |
Last Modified | Nov 11 2021 |
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